molecular formula C6Cl2F12 B1586829 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane CAS No. 355-40-8

1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

Cat. No. B1586829
CAS RN: 355-40-8
M. Wt: 370.95 g/mol
InChI Key: SNCGKZWVZZPGDQ-UHFFFAOYSA-N
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Description

1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane is a chemical compound . It is also known as DTXSID90371650 .

Scientific Research Applications

Electrochemical Properties and Applications

One study investigated the electrochemical reduction of dibromo- and diiodohexanes, which are structurally similar to the compound , highlighting the reactivity of carbon-halogen bonds under electrochemical conditions. This research could imply potential electrochemical applications or synthetic routes involving 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane (Martin et al., 2015).

Complexation and Photoreactivity

Another study focused on the complexation and photoinduced electron-transfer reactions between perfluoroalkyl iodides and various organic compounds. Although it specifically examined perfluoroalkyl iodides, the findings suggest that 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane could participate in similar complexation and photoinduced reactions due to its perfluorinated structure, potentially leading to novel materials or chemical transformations (Chen et al., 1993).

Synthetic Applications

Research into the synthesis of dioxadispiro compounds and the reduction of dichloroketene indicates that compounds like 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane could serve as intermediates in the creation of complex molecular architectures. These compounds could be used in the synthesis of a variety of organic molecules, showcasing the role of halogenated and fluorinated compounds in facilitating novel synthetic pathways (Kakiuchi et al., 1980).

Material Science and Engineering

A study on the Wurtz coupling of perfluorinated dichlorostannanes, which share halogenation and fluorination traits with the target compound, underscores its potential in creating new materials. This research points towards the use of such compounds in developing polymers with specific properties, such as enhanced stability or unique electronic attributes, relevant for material science and engineering applications (Miles et al., 2010).

Safety And Hazards

1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane is listed in Pharos, a tool to help scientists, researchers, and product innovators identify problematic chemicals and collaborate to find safer alternatives .

properties

IUPAC Name

1,6-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCGKZWVZZPGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClC6F12Cl, C6Cl2F12
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371650
Record name 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

CAS RN

355-40-8
Record name 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 2
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1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 3
1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 4
1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

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